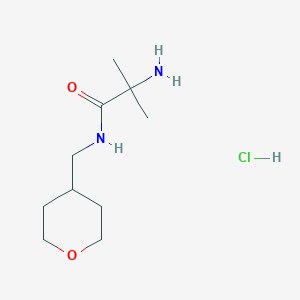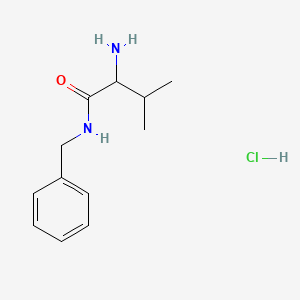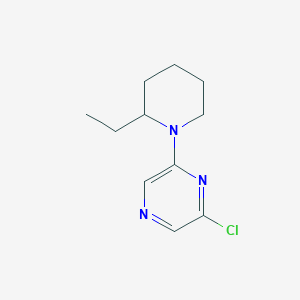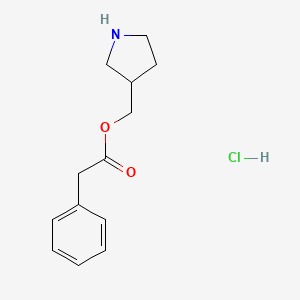
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 . It belongs to the class of psychoactive substances.
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride consists of a pyrrolidine ring attached to a phenylacetate group via a methylene bridge .Applications De Recherche Scientifique
Chemical Synthesis and Analysis :
- The compound has been investigated in the context of the illicit synthesis of phenyl-2-propanone (P2P) from phenylacetic acid, highlighting its role in clandestine drug laboratories and the chemical pathways involved (Allen, Stevenson, Nakamura, & Ely, 1992).
- Research on the stereoselective homocoupling of phenylacetic acid derivatives utilizing electrochemically generated base has been conducted, demonstrating the utility of this compound in synthetic chemistry (Matsumura, Nishimura, Watanabe, Kise, Aoyama, & Kashimura, 1997).
- It's also been used in the study of the Pd-Catalyzed Remote Meta-C-H Functionalization of Phenylacetic Acids (Jin, Chu, Chen, & Yu, 2018).
Pharmacological Investigations :
- A structural and molecular modeling study of mono(pyrrolidiniomethyl)phenylacetate antiarrhythmic agents has been conducted, providing insights into the potential medical applications of this compound (Sui & Codding, 1995).
Medicinal Chemistry and Drug Synthesis :
- The compound's relevance in the synthesis of new drugs and drug impurities has been explored, such as in the isolation and characterization of impurities in methamphetamine synthesized via reductive amination of phenylacetic acid (Toske et al., 2017).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(8-11-4-2-1-3-5-11)16-10-12-6-7-14-9-12;/h1-5,12,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZKSWMLOHLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



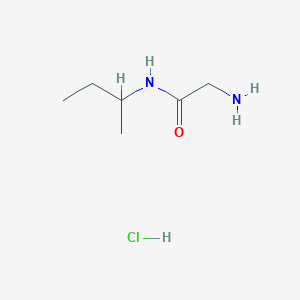
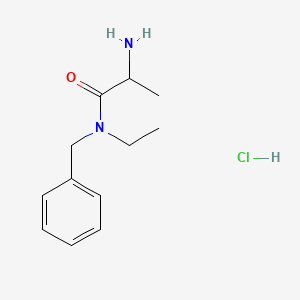
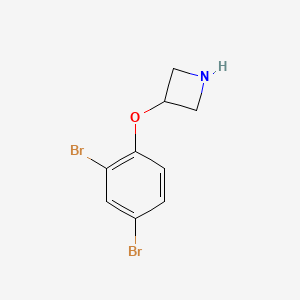
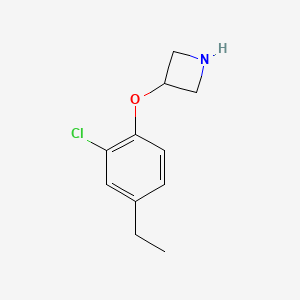
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
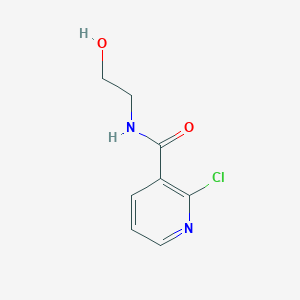
![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
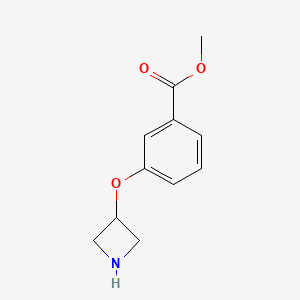
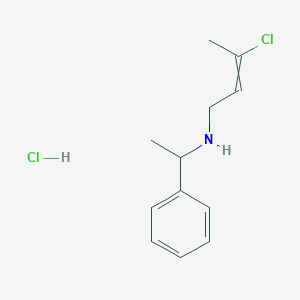
![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
